3-hydroxyhexacosanoyl-CoA

Peroxisomal β-oxidation Very long-chain fatty acid metabolism Substrate specificity

3-Hydroxyhexacosanoyl-CoA (also referred to as 3-hydroxycerotoyl-CoA) is a very long-chain hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-hydroxyhexacosanoic acid. It is a key intermediate in the peroxisomal β-oxidation pathway of very long-chain fatty acids (VLCFAs; >C22), a metabolic process that is essential for the degradation of these otherwise mitochondrially inaccessible lipids.

Molecular Formula C47H86N7O18P3S
Molecular Weight 1162.2 g/mol
Cat. No. B15551181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxyhexacosanoyl-CoA
Molecular FormulaC47H86N7O18P3S
Molecular Weight1162.2 g/mol
Structural Identifiers
InChIInChI=1S/C47H86N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(55)30-38(57)76-29-28-49-37(56)26-27-50-45(60)42(59)47(2,3)32-69-75(66,67)72-74(64,65)68-31-36-41(71-73(61,62)63)40(58)46(70-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,55,58-59H,4-32H2,1-3H3,(H,49,56)(H,50,60)(H,64,65)(H,66,67)(H2,48,51,52)(H2,61,62,63)/t35?,36-,40-,41-,42+,46-/m1/s1
InChIKeyGBMJOTOUUWGTIA-HSPCTEKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-Hydroxyhexacosanoyl-CoA: A C26 Very Long-Chain Hydroxy Fatty Acyl-CoA Intermediate


3-Hydroxyhexacosanoyl-CoA (also referred to as 3-hydroxycerotoyl-CoA) is a very long-chain hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-hydroxyhexacosanoic acid [1]. It is a key intermediate in the peroxisomal β-oxidation pathway of very long-chain fatty acids (VLCFAs; >C22), a metabolic process that is essential for the degradation of these otherwise mitochondrially inaccessible lipids [2]. The compound exists as two distinct stereoisomers, (S)- and (R)-3-hydroxyhexacosanoyl-CoA, which have different biological roles and enzymatic specificities [3].

Why Generic 'Fatty Acyl-CoA' Substitution Fails for 3-Hydroxyhexacosanoyl-CoA Research


The simple substitution of a different acyl-CoA—whether it is a shorter-chain analog, the non-hydroxylated hexacosanoyl-CoA, or the opposite stereoisomer—is not a viable option for experiments requiring precise metabolic flux analysis or enzyme characterization. The peroxisomal and mitochondrial β-oxidation machinery exhibits strict chain-length specificity, with dedicated enzymes and transporters that discriminate based on carbon number [1]. Furthermore, the (S)- and (R)- stereoisomers are not interchangeable, as the majority of characterized 3-hydroxyacyl-CoA dehydrogenases and hydratases in the β-oxidation spiral are specific for the (S)-configuration [2]. The following evidence quantifies the critical, non-redundant attributes that define 3-hydroxyhexacosanoyl-CoA and justify its selection over related analogs.

Quantitative Evidence: How 3-Hydroxyhexacosanoyl-CoA Differs from Its Closest Analogs


Comparative Evidence for C26 Chain-Length Specificity in VLCFA β-Oxidation Enzymes

Peroxisomal β-oxidation is the exclusive pathway for the degradation of VLCFAs, which are defined as fatty acids with a chain length >C22 [1]. The mitochondrial β-oxidation system cannot process these substrates due to the absence of very-long-chain fatty acyl-CoA synthetase and limited membrane transport capacity. Enzymes within this pathway, such as the bifunctional protein EHHADH, are known to process specific substrates like 3-hydroxyhexacosanoyl-CoA (C26) as a natural intermediate in the β-oxidation spiral [2]. This compartmental and enzymatic exclusivity means that a shorter-chain analog, such as palmitoyl-CoA (C16), would be oxidized in mitochondria and would not serve as a valid reporter for peroxisomal function.

Peroxisomal β-oxidation Very long-chain fatty acid metabolism Substrate specificity

Stereospecific Enzymatic Activity: (S)- vs. (R)-3-Hydroxyhexacosanoyl-CoA

The (S)-stereoisomer is the natural substrate for the classic 3-hydroxyacyl-CoA dehydrogenase step in the β-oxidation spiral. The long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD, EC 1.1.1.211), which is part of the mitochondrial trifunctional protein and is also active on peroxisomal substrates, is strictly specific for (S)-3-hydroxyacyl-CoAs [1]. In contrast, the (R)-stereoisomer is a product of the fatty acid elongation cycle, processed by completely different enzyme systems, such as those containing the Phs1 dehydratase, and is not a substrate for the β-oxidation dehydrogenase [2]. Using the incorrect stereoisomer will lead to a complete lack of enzymatic conversion or will report on a non-target pathway.

Enzyme kinetics Stereochemistry 3-hydroxyacyl-CoA dehydrogenase

Quantified Substrate Preference: Very Long-Chain vs. Short-Chain Substrates for LCHAD

The long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD, EC 1.1.1.211) demonstrates a profound preference for substrates with longer acyl chains. Quantitative analysis from the primary literature and curated by the IUBMB shows that activity with a C16 substrate (palmitoyl-CoA derivative) is 6- to 15-fold higher than with a C4 substrate (butyryl-CoA derivative) [1]. As a C26 substrate, 3-hydroxyhexacosanoyl-CoA falls into the very long-chain category for which this enzyme is highly specific. Using a shorter-chain analog would significantly underestimate the true enzymatic activity in an assay system, leading to inaccurate kinetic parameters (Km, Vmax).

Enzyme activity Chain-length specificity LCHAD

Structural and Chemical Differentiation from Non-Hydroxylated C26-CoA

The presence of a hydroxyl group at the C3 position distinguishes 3-hydroxyhexacosanoyl-CoA from its non-hydroxylated analog, hexacosanoyl-CoA (C26:0-CoA). This structural difference is not trivial; it imparts distinct chemical and biological properties. For example, the monoisotopic mass of (S)-3-hydroxyhexacosanoyl-CoA is 1161.49629 Da [1], while hexacosanoyl-CoA has a monoisotopic mass of 1145.504 Da [2]. This mass difference of ~16 Da is critical for accurate mass spectrometry-based detection and quantitation in metabolomics studies. Furthermore, the 3-hydroxy group introduces a chiral center and enables specific hydrogen-bonding interactions with enzyme active sites that the saturated acyl-CoA cannot achieve.

Chemical structure Mass spectrometry Metabolite identification

Comparative Evidence for Enzymatic Oxidation: A Critical Step in VLCFA Catabolism

The bifunctional enzyme EHHADH (Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase) catalyzes two sequential steps in peroxisomal β-oxidation. Specifically, it has been experimentally documented to dehydrogenate 3-hydroxyhexacosanoyl-CoA to 3-ketohexacosanoyl-CoA in the presence of NAD+ [1]. This reaction is a committed step in the peroxisomal β-oxidation spiral for VLCFAs. While EHHADH also accepts shorter-chain substrates, its specific activity and physiological relevance for C26 compounds are tied to its role in the peroxisomal pathway. 3-Oxohexacosanoyl-CoA, the product of this reaction, is the direct precursor for the thiolytic cleavage step, underscoring the unique position of 3-hydroxyhexacosanoyl-CoA in the pathway [2].

Enzyme kinetics Peroxisomal metabolism EHHADH

Analytical Quality Control Data: Ensuring Compound Integrity for Reproducible Research

For a compound of this complexity and specific use-case in biochemical assays, rigorous quality control is paramount. Vendor-supplied (S)-3-Hydroxyhexacosanoyl-CoA is subject to analytical validation to confirm identity and purity. According to technical datasheets, the product structure is confirmed by HNMR, and purity is determined by HPLC [1]. This level of characterization is essential for minimizing batch-to-batch variability in sensitive enzymatic or cell-based assays. While a direct quantitative comparison of purity to a competitor's product is not publicly available, this established QC workflow provides a baseline expectation for a research-grade reagent, ensuring that observed biological effects are attributable to the compound itself and not to impurities.

Compound characterization Purity Quality control

Key Research Applications for 3-Hydroxyhexacosanoyl-CoA Based on Evidence


Investigating Peroxisomal β-Oxidation Flux and VLCFA Metabolism in Disease Models

This compound is the appropriate substrate for tracing the peroxisomal β-oxidation pathway for very long-chain fatty acids (VLCFAs, >C22). Studies on X-linked adrenoleukodystrophy (X-ALD) or other peroxisomal biogenesis disorders require this specific C26 intermediate to accurately model the metabolic block in VLCFA degradation [1]. Using a shorter-chain analog would report on mitochondrial, not peroxisomal, function.

Enzymatic Characterization of LCHAD and EHHADH

For accurate kinetic analysis (Km, Vmax, kcat determination) of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD, EC 1.1.1.211) or the bifunctional peroxisomal enzyme EHHADH, the (S)-stereoisomer of 3-hydroxyhexacosanoyl-CoA is the required substrate [2]. The use of the (R)-stereoisomer or a shorter-chain analog will yield erroneous kinetic parameters due to the documented stereospecificity and chain-length preference of these enzymes [3].

Targeted Lipidomics and Metabolomics for Very Long-Chain Acyl-CoA Profiling

In high-resolution mass spectrometry-based metabolomics studies aimed at quantifying VLCFA intermediates, this compound serves as a critical analytical standard. Its distinct monoisotopic mass (1161.49629 Da) [4] and retention time differentiate it from the non-hydroxylated C26-CoA and other acyl-CoA species. This is essential for accurate peak identification and absolute quantification in complex biological matrices.

In Vitro Reconstitution of the Mammalian VLCFA Elongation Cycle

Researchers studying the microsomal fatty acid elongation system, which synthesizes VLCFAs, may use 3-hydroxyhexacosanoyl-CoA as a substrate or intermediate to dissect the four-step cycle. Specifically, the (R)-stereoisomer is an intermediate in elongation [5], while the (S)-stereoisomer is involved in degradation, making stereochemical purity critical for pathway-specific investigations.

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